Potassium palmitate, 1-C-13

Beschreibung

The exact mass of the compound Potassium palmitate-1-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Potassium palmitate, 1-C-13 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium palmitate, 1-C-13 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

potassium;(113C)hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i16+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOCIYICOGDBSG-OMVBPHMTSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCC[13C](=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635679 | |

| Record name | Potassium (1-~13~C)hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201612-58-0 | |

| Record name | Potassium palmitate, 1-C-13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201612580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium (1-~13~C)hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium palmitate-1-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM PALMITATE, 1-C-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W011O61B15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Potassium Palmitate 1-C-13: A Technical Guide to Properties, Solubility, and Application

Topic: Potassium Palmitate 1-C-13: Chemical Properties, Solubility & Metabolic Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Lipidomics Scientists, and Drug Development Professionals

Executive Summary

Potassium palmitate 1-C-13 is the potassium salt of palmitic acid, isotopically labeled with carbon-13 at the carboxyl (C1) position. Unlike its free acid counterpart (palmitic acid), which is practically insoluble in water, the potassium salt acts as an anionic surfactant, exhibiting significantly improved aqueous solubility above its Krafft temperature. This compound is a critical tool in metabolic research, specifically for tracing fatty acid oxidation (FAO) via NMR spectroscopy and mass spectrometry, where the stable isotope label allows for precise flux analysis without the kinetic isotope effects often seen with deuterium labeling.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The isotopic labeling at the C1 position renders the carboxyl carbon visible in 13C-NMR without altering the chemical behavior of the fatty acid chain.

| Property | Data |

| Chemical Name | Potassium Palmitate 1-C-13 |

| Systematic Name | Potassium (1-13C)hexadecanoate |

| CAS Number (Labeled) | 201612-58-0 |

| CAS Number (Unlabeled) | 2624-31-9 |

| Molecular Formula | K¹³C¹²C₁₅H₃₁O₂ |

| Molecular Weight | 295.51 g/mol (Labeled) vs 294.51 g/mol (Unlabeled) |

| Appearance | White crystalline powder or waxy solid |

| Isotopic Purity | Typically ≥99 atom % 13C |

| Melting Point | ~285°C (Decomposes) |

| pKa (Free Acid) | ~4.75 (Micellar surface pKa can shift to ~7-8) |

13C-NMR Signature

The C1-label provides a distinct resonance signal, crucial for distinguishing exogenous (tracer) palmitate from endogenous pools.

-

Chemical Shift (C1 - Carboxylate): ~182–185 ppm (in D₂O/buffer at pH > 8).

-

Note: The shift is pH-dependent. Protonation to the free acid (pH < 7) shifts this resonance upfield to ~175–178 ppm and causes precipitation.

-

Solubility & Solution Thermodynamics

Understanding the solution behavior of potassium palmitate is critical for experimental reproducibility. It behaves as a "soap" (anionic surfactant), meaning its solubility is governed by the Krafft Point and Critical Micelle Concentration (CMC) .[1]

The Krafft Point Constraint

Potassium palmitate has a high Krafft point relative to shorter chain soaps. Below this temperature, the solubility is negligible (monomer equilibrium only).

-

Krafft Temperature: ~30–40°C (varies with ionic strength).

-

Operational Implication: Stock solutions must be prepared at 60–70°C to ensure complete dissolution into micelles. Cooling a high-concentration stock to room temperature often results in gelation or crystallization.

Critical Micelle Concentration (CMC)

Above the Krafft temperature, potassium palmitate monomers self-assemble into micelles.

-

CMC Value: ~2.2 mM (at 25–30°C in water).

-

Ionic Strength Effect: The CMC decreases as salt concentration (e.g., NaCl in PBS) increases due to charge shielding of the headgroups.

Figure 1: Solubility equilibrium of Potassium Palmitate. Heating is required to overcome crystal lattice energy (Krafft point).

Experimental Protocols

Preparation of 100 mM Stock Solution

Use this protocol to create a stable stock for further conjugation.

-

Weighing: Weigh the appropriate amount of Potassium Palmitate 1-C-13 (MW 295.51).

-

Solvent: Add molecular biology grade water.

-

Tip: Do not use PBS or media initially; potassium ions in the salt can affect solubility, but high sodium concentrations in PBS can alter the Krafft point unexpectedly during initial dissolution.

-

-

Heating: Heat the mixture to 70°C in a water bath with vortexing.

-

Observation: The solution should turn from cloudy/white to completely clear.

-

-

Storage: Store at -20°C. Note that the solution will solidify. It must be re-heated to 70°C to re-liquefy before every use.

BSA-Conjugation Protocol (For Cell Culture)

Free fatty acids are toxic to cells. They must be conjugated to Bovine Serum Albumin (BSA) for physiological delivery.

Target: 5 mM Palmitate conjugated to 0.83 mM BSA (6:1 Molar Ratio).

-

Prepare BSA Vehicle:

-

Dissolve Fatty Acid-Free BSA in 150 mM NaCl to a concentration of roughly 10% (w/v).

-

Filter sterilize (0.22 µm).

-

Warm BSA solution to 37°C .

-

-

Prepare Palmitate:

-

Thaw 100 mM Potassium Palmitate 1-C-13 stock.

-

Heat to 70°C until crystal clear.

-

-

Conjugation:

-

While vortexing the warm BSA solution (37°C), slowly add the hot (70°C) palmitate stock dropwise.

-

Critical: If the palmitate cools too fast upon contact, it will precipitate. Adding hot palmitate to warm BSA prevents this.

-

-

Equilibration: Stir at 37°C for 1 hour. The final solution should be clear.

-

Usage: Dilute this conjugate into cell culture media (e.g., 1:50 dilution for 100 µM final concentration).

Applications in Metabolic Research[10]

13C-NMR Spectroscopy

Potassium palmitate 1-C-13 is used to trace the flux of fatty acids into the TCA cycle.

-

Mechanism: Inside the mitochondria, Palmitate (C16) undergoes

-oxidation to produce Acetyl-CoA. -

Signal Tracing: The C1 label ends up in the C1 position of Acetyl-CoA.

-

Detection: As Acetyl-CoA enters the TCA cycle, the 13C label is incorporated into Citrate,

-Ketoglutarate, and Glutamate. The specific isotopomer distribution (analyzed via NMR or MS) reveals the rate of oxidation vs. anaplerosis.

Hyperpolarized MRI

Recent advances utilize dynamic nuclear polarization (DNP) to hyperpolarize 1-13C-palmitate, enhancing the NMR signal by >10,000-fold. This allows for real-time in vivo imaging of cardiac fatty acid metabolism.

Figure 2: Metabolic fate of the 1-13C label. The label is retained in the carboxyl group of Acetyl-CoA, subsequently labeling TCA cycle intermediates.

Handling & Stability

-

Hygroscopicity: Potassium salts are generally hygroscopic. Store the solid in a desiccator.

-

Oxidation: While saturated fatty acids are stable against peroxidation compared to PUFAs, long-term exposure to air can lead to degradation. Store under inert gas (Argon/Nitrogen) if possible.

-

Glass vs. Plastic: Fatty acids can adsorb to plastics. Use glass vials for stock solutions and high-concentration storage.

References

-

PubChem. (n.d.).[2] Potassium palmitate | C16H31KO2. National Library of Medicine.[2] Retrieved from [Link][2]

-

Richieri, G. V., et al. (1985). Physical properties of fatty acyl-CoA.[3][4][5] Critical micelle concentrations and micellar size and shape. Journal of Biological Chemistry. Retrieved from [Link]

-

Seahorse Bioscience (Agilent). (2018). XF Palmitate-BSA FAO Substrate Preparation Guide. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. Potassium Palmitate | C16H31KO2 | CID 23676743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Metabolic Fate of 1-13C Labeled Fatty Acids in Mammalian Cells

An In-Depth Technical Guide for Metabolic Flux Analysis

Executive Summary

This technical guide details the mechanistic tracking and experimental validation of 1-13C-labeled fatty acids (specifically Palmitate) in mammalian cell culture. Unlike uniformly labeled tracers (U-13C), 1-13C isotopomers provide a precise, cost-effective probe for measuring

Mechanistic Core: The Carbon Fate

To interpret MS data accurately, one must understand the specific atomic transitions of the 1-13C label. Unlike glucose tracing, fatty acid tracing involves a significant dilution effect inherent to the catabolic stoichiometry.

The "1-in-8" Dilution Rule

When 1-13C-Palmitate (C16:0) undergoes mitochondrial

-

The Labeling Event: Only the first Acetyl-CoA released contains the C1 label (originally the carboxyl carbon of palmitate).

-

The Unlabeled Pool: The remaining seven Acetyl-CoA units are derived from carbons 3–16 of the original chain and are unlabeled (M+0).

-

Consequence: The maximum theoretical enrichment of the Acetyl-CoA pool—assuming 100% contribution from exogenous palmitate—is 12.5% (1/8). This low enrichment necessitates high-sensitivity MS methods and rigorous background subtraction.

TCA Cycle Atom Mapping

Upon entering the TCA cycle, the 1-13C-Acetyl-CoA (labeled at the C1-carbonyl position) condenses with Oxaloacetate (OAA).

-

Citrate Synthase: The C1-labeled Acetyl-CoA forms [5-13C]Citrate .

-

Aconitase & IDH: The label survives the first decarboxylation (which removes a carbon from the OAA backbone). [5-13C]Citrate becomes [5-13C]

-Ketoglutarate . -

-KGDH: The label survives the second decarboxylation. [5-13C]

-

Succinate Symmetry: Succinate is a symmetric molecule. The enzyme Succinyl-CoA Synthetase produces [4-13C]Succinate, but due to symmetry, the label is statistically scrambled to positions C1 and C4 equivalent.

-

Recycling: In the second turn of the TCA cycle, this scrambled label can be lost as CO2 or retained, creating complex lower-abundance isotopomers.

Visualization: Pathway & Workflow

Pathway Logic: Beta-Oxidation to TCA

The following diagram illustrates the carbon transition from Palmitate to Citrate and the subsequent scrambling in Succinate.

Caption: Carbon fate map showing the 1:8 dilution of the label during beta-oxidation and its integration into the TCA cycle.

Experimental Workflow

Standardization of the conjugation and extraction steps is critical for reproducibility.

Caption: Step-by-step experimental workflow from tracer conjugation to mass spectrometry analysis.

Experimental Protocols

Tracer Conjugation (The "BSA Method")

Free fatty acids are lipotoxic. They must be conjugated to Fatty Acid Free (FAF) BSA to ensure physiological uptake and prevent cell death.

Reagents:

-

Sodium Palmitate-1-13C (Sigma/Cambridge Isotope).

-

Fatty Acid Free BSA (Lyophilized).

-

150 mM NaCl solution.

Protocol:

-

Dissolve BSA: Prepare a 10% (w/v) BSA solution in 150 mM NaCl at 37°C. Filter sterilize (0.22

m). -

Dissolve Palmitate: Dissolve 1-13C Palmitate in 150 mM NaCl at 70°C to yield a 4 mM stock. Note: Saponification with a small amount of NaOH may be required if using the free acid form.

-

Complexing: While stirring the BSA solution at 37°C, slowly add the hot palmitate solution dropwise. The final molar ratio should be approximately 2:1 to 4:1 (Fatty Acid:BSA).

-

Validation: The solution should remain clear. Cloudiness indicates precipitation and failure of conjugation.

Metabolite Extraction & Derivatization (GC-MS)

To detect TCA intermediates (polar), we use a Methoximation-TBDMS derivatization.

Steps:

-

Quenching: Aspirate media. Immediately add 800

L -80°C 80% Methanol . -

Extraction: Scrape cells on dry ice. Transfer to tube. Vortex 10 min at 4°C. Centrifuge at 14,000 x g for 10 min.

-

Drying: Transfer supernatant to a glass vial. Dry under nitrogen gas or SpeedVac.

-

Derivatization:

-

Add 30

L Methoxyamine-HCl in Pyridine (20 mg/mL). Incubate 90 min at 30°C. (Protects keto groups). -

Add 70

L MTBSTFA + 1% TBDMCS . Incubate 60 min at 70°C. (Silylates hydroxyl/carboxyl groups).

-

-

Analysis: Inject 1

L into GC-MS (e.g., Agilent DB-35MS column).

Data Interpretation & Quantitative Analysis

Expected Mass Isotopomer Distributions (MIDs)

Because of the 1:8 dilution, the enrichment levels will be subtle. Precision is key.

| Metabolite | Primary Fragment (m/z) | Expected Label (1st Turn) | Interpretation |

| Citrate | 591 (M+0) | M+1 (approx. 592) | Direct entry of 1-13C Acetyl-CoA. |

| 431 (M+0) | M+1 (approx. 432) | Conservation of label through IDH. | |

| Succinate | 289 (M+0) | M+1 (approx. 290) | Conservation through |

| Malate | 419 (M+0) | M+1 (approx. 420) | Scrambled label arriving from Succinate. |

| Glutamate | 432 (M+0) | M+1 (approx. 433) | In equilibrium with |

Critical Note: If you observe M+2 in Citrate using 1-13C Palmitate, this indicates multiple turns of the TCA cycle or re-entry of labeled carbons, not the initial condensation event (which only adds 1 labeled carbon). This contrasts with U-13C Palmitate, where M+2 is the primary entry signature.

Calculating Fractional Contribution

To quantify the contribution of Fatty Acid Oxidation (FAO) to the TCA cycle:

Self-Validation Check: Measure the M+1 enrichment of Palmitate in the media (should be near 100%) and the intracellular Palmitate pool. If intracellular palmitate M+0 is high, de novo lipogenesis or uptake of unlabeled lipids from serum is diluting your tracer.

References

-

TeSlaa, T. et al. (2016). "Flux analysis of cellular metabolism." Methods in Molecular Biology.

-

McGuirk, S. et al. (2013). "Metabolic tracing of fatty acid metabolism in mammalian cells." Methods in Enzymology.

-

Alves, T.C. et al. (2015). "Integrated, Step-Wise, Mass-Isotopomer Flux Analysis of the TCA Cycle." Cell Metabolism.

-

Young, J.D. et al. (2011). "13C metabolic flux analysis of mammalian cells." Current Opinion in Biotechnology.

-

Hiller, K. et al. (2010). "MetaboHunter: an automatic approach for identification of mass spectra of metabolites." Bioinformatics.

Potassium palmitate 1-C-13 CAS 201612-58-0 technical specifications

CAS: 201612-58-0 | Isotope Enrichment: ≥99 atom % 13C[1][2]

Executive Summary

Potassium Palmitate [1-13C] is a stable isotope-labeled fatty acid salt utilized as a high-precision tracer in metabolic flux analysis (MFA).[3][4] Unlike radioisotopes (

This guide details the physicochemical specifications, mechanistic utility, and the critical BSA-conjugation protocol required to solubilize this lipid for biological uptake without inducing lipotoxicity.[5]

Chemical Identity & Technical Specifications

The [1-13C] label is strategically positioned at the carboxyl carbon (C1). In

Physicochemical Properties Table

| Property | Specification |

| Chemical Name | Potassium hexadecanoate-1-13C |

| CAS Number | 201612-58-0 |

| Formula | |

| Molecular Weight | 295.51 g/mol |

| Isotopic Purity | ≥99 atom % 13C |

| Appearance | White waxy solid or powder |

| Solubility | Soluble in hot water; requires BSA carrier for physiological media |

| Hygroscopicity | High (Store in desiccator) |

| Storage | -20°C (Protect from light and moisture) |

Mechanistic Utility & Metabolic Fate

The utility of Potassium Palmitate [1-13C] lies in its specific catabolic pathway. Upon entering the mitochondria, the C1 labeled carbon tracks directly into Acetyl-CoA.

Metabolic Pathway Diagram

The following diagram illustrates the divergent fates of the 1-13C label: immediate oxidation (releasing labeled Acetyl-CoA) or storage (TAG synthesis).

Figure 1: Metabolic fate of Potassium Palmitate [1-13C]. The C1 label is cleaved in the first turn of beta-oxidation, entering the TCA cycle as labeled Acetyl-CoA.

Critical Protocol: BSA-Conjugation

Context: Free fatty acids (FFAs) are toxic to cells in culture and precipitate in aqueous media. To mimic physiological transport and ensure bioavailability, Potassium Palmitate must be conjugated to Fatty Acid-Free (FAF) Bovine Serum Albumin (BSA) before use.

Safety Note: Potassium palmitate is a soap. Direct addition to cell media causes immediate precipitation and cell lysis.

Reagents Required[5][6][7]

-

Potassium Palmitate [1-13C] (CAS 201612-58-0)[1][2][3][6][7][8]

-

Ultra Fatty Acid-Free BSA (Roche or Sigma grades are standard)

-

Water bath at 70°C and 37°C

Step-by-Step Conjugation Workflow

-

Prepare Palmitate Stock (Pre-solubilization):

-

Dissolve Potassium Palmitate in 150 mM NaCl to a final concentration of 4-8 mM .

-

Critical Step: Heat to 70°C with constant stirring. The solution must turn from cloudy to completely clear. Do not overheat (>80°C) or the lipid may oxidize.

-

-

Prepare BSA Solution:

-

Dissolve FAF-BSA in 150 mM NaCl at 37°C to obtain a concentration typically 0.34 mM (for a 6:1 molar ratio) or higher depending on target load.

-

Filter sterilize (0.22 µm) the BSA solution before adding lipid.

-

-

Conjugation (Complexing):

-

While the Palmitate solution is still hot (60-70°C), slowly pipette it into the warm (37°C) BSA solution while stirring.

-

Stoichiometry: Target a molar ratio of 2:1 to 6:1 (Palmitate:BSA).

-

Expert Insight: A 6:1 ratio mimics pathological high-fat conditions; a 2:1 to 4:1 ratio is physiological.

-

-

Equilibration:

-

Stir the mixture at 37°C for 1 hour until the solution is optically clear.

-

Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Figure 2: Workflow for generating physiologically relevant BSA-conjugated palmitate.

Analytical Detection (Mass Spectrometry)

When analyzing the downstream metabolites of [1-13C] Palmitate, researchers typically track the enrichment of TCA cycle intermediates or the palmitate pool itself.

Mass Shift Expectations (LC-MS)

-

Parent Compound: Palmitate (

)-

Unlabeled (M+0): m/z ~255.23

-

Labeled (M+1): m/z ~256.23

-

-

Downstream Metabolites (TCA Cycle):

-

[1-13C] Acetyl-CoA enters the TCA cycle.

-

Citrate: Look for M+1 (single turn) or M+2 (multiple turns/re-entry).

-

Malate/Fumarate: Look for M+1 isotopologues.

-

Data Interpretation (MIDA)

Mass Isotopomer Distribution Analysis (MIDA) is used to calculate the fractional synthesis rate.

-

Enrichment Calculation:

References

-

Wolfe, R. R., et al. (1980).[11] "Measurement of plasma free fatty acid turnover and oxidation using [1-13C]palmitic acid." Biological Mass Spectrometry. [11]

-

Seahorse Bioscience. "Preparation of Bovine Serum Albumin (BSA)-Conjugated Palmitate." Agilent Technologies Technical Protocols.

-

Ecker, J., et al. (2012). "13C-labelled palmitate and metabolomics/lipidomics analyses reveal the fate of free fatty acids in fasting mice."[12] Diabetologia.

-

Cambridge Isotope Laboratories. "Potassium Palmitate (1-13C, 99%) Technical Data."

-

PubChem. "Potassium palmitate, 1-C-13 Compound Summary."[3] National Library of Medicine.

Sources

- 1. isotope.com [isotope.com]

- 2. POTASSIUM PALMITATE | Eurisotop [eurisotop.com]

- 3. Potassium palmitate, 1-C-13 | C16H31KO2 | CID 23696279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 201612-58-0|Potassium Palmitate (1-13c)|BLD Pharm [bldpharm.com]

- 7. scbt.com [scbt.com]

- 8. Potassium Palmitate-1-13c price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 9. wklab.org [wklab.org]

- 10. benchchem.com [benchchem.com]

- 11. Sci-Hub. Measurement of plasma free fatty acid turnover and oxidation using [1-13C]palmitic acid / Biological Mass Spectrometry, 1980 [sci-hub.box]

- 12. Thieme E-Journals - Diabetologie und Stoffwechsel / Abstract [thieme-connect.com]

Unraveling Mitochondrial Flux: A Technical Guide to 1-¹³C-Palmitate Tracer-Based Analysis of Beta-Oxidation

This guide provides an in-depth exploration of the use of 1-¹³C-palmitate as a stable isotope tracer to quantitatively assess fatty acid beta-oxidation (FAO). Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a deep mechanistic understanding, field-tested insights, and a framework for robust experimental design and data interpretation.

Introduction: The Centrality of Fatty Acid Oxidation and the Power of Isotopic Tracers

Fatty acid oxidation is a fundamental metabolic process, critical for energy homeostasis, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. Dysregulation of FAO is implicated in a wide array of pathologies, including metabolic syndrome, cardiovascular diseases, and cancer, making it a key target for therapeutic intervention.

Static measurements of metabolite concentrations, while useful, provide only a snapshot of the metabolic state and fail to capture the dynamic nature of metabolic fluxes. Stable isotope tracers, such as ¹³C-labeled fatty acids, offer a powerful tool to dissect the intricate network of metabolic pathways in living systems. By tracking the incorporation of the heavy isotope into downstream metabolites, we can quantify the rate at which substrates are utilized and transformed, providing a dynamic readout of pathway activity. ¹³C-Metabolic Flux Analysis (¹³C-MFA) has become an indispensable technique for understanding cellular metabolism.

This guide focuses specifically on the 1-¹³C-palmitate tracer, a tool that allows for precise interrogation of the initial steps of beta-oxidation and the subsequent entry of labeled carbon into the tricarboxylic acid (TCA) cycle.

The Mechanism: Following the ¹³C-Label Through Beta-Oxidation

To effectively design and interpret experiments using 1-¹³³C-palmitate, a thorough understanding of its metabolic fate is paramount. Palmitate, a 16-carbon saturated fatty acid, is the primary product of de novo fatty acid synthesis and a major component of dietary fats.

Activation and Mitochondrial Transport

Before oxidation, palmitate must be activated to palmitoyl-CoA in the cytoplasm. This reaction is catalyzed by acyl-CoA synthetase. The activated fatty acyl-CoA is then transported into the mitochondrial matrix via the carnitine shuttle.

The Beta-Oxidation Spiral: The Journey of the 1-¹³C-Label

Mitochondrial beta-oxidation is a cyclical process that sequentially shortens the fatty acyl-CoA chain by two carbons in each cycle, releasing acetyl-CoA. The key to using 1-¹³C-palmitate lies in understanding what happens to the labeled carboxyl carbon at each step.

In the first cycle of beta-oxidation of 1-¹³C-palmitoyl-CoA, the bond between the alpha (C2) and beta (C3) carbons is cleaved. This releases the first two carbons as acetyl-CoA. Critically, the ¹³C label, located at the C1 position, is part of this first acetyl-CoA molecule. The resulting acetyl-CoA is therefore labeled at the carboxyl carbon ([1-¹³C]acetyl-CoA). The remaining 14-carbon fatty acyl-CoA (myristoyl-CoA) is no longer labeled.

This is a crucial point: 1-¹³C-palmitate exclusively labels the first acetyl-CoA molecule produced in beta-oxidation. All subsequent acetyl-CoA molecules generated from the further oxidation of the palmitate chain will be unlabeled.

Entry into the TCA Cycle and Downstream Labeling

The [1-¹³C]acetyl-CoA then condenses with oxaloacetate to form citrate, initiating the TCA cycle. The ¹³C label will be incorporated into the carbon backbone of the TCA cycle intermediates. In the first turn of the cycle, the label will be on the C1 or C5 position of α-ketoglutarate due to the stereochemistry of the reactions. Subsequent turns of the cycle will lead to further scrambling of the label. By measuring the isotopic enrichment in TCA cycle intermediates like citrate, succinate, and malate, we can quantify the contribution of fatty acid oxidation to the TCA cycle pool.

Experimental Design and Protocols: A Self-Validating System

A well-designed tracer experiment is a self-validating system. Every step, from cell culture to data analysis, must be meticulously planned and executed to ensure the generation of reliable and interpretable data.

Experimental System Considerations

The choice of experimental system (cultured cells, isolated mitochondria, or in vivo models) will depend on the specific research question.

-

Cultured Cells: Offer a controlled environment to study cell-autonomous effects of genetic or pharmacological perturbations on FAO.

-

In Vivo Models: Provide a more physiologically relevant context, allowing for the investigation of inter-organ metabolic cross-talk.

Tracer Preparation and Administration

Palmitate is insoluble in aqueous media and must be complexed to a carrier protein, typically fatty acid-free bovine serum albumin (BSA), for delivery to cells.

Protocol: Preparation of ¹³C-Palmitate-BSA Conjugate

-

Prepare a stock solution of 1-¹³C-palmitate (e.g., 100 mM in ethanol).

-

Prepare a solution of fatty acid-free BSA in sterile PBS or culture medium (e.g., 10% w/v).

-

Warm the BSA solution to 37°C.

-

Slowly add the 1-¹³C-palmitate stock solution to the BSA solution while stirring gently.

-

Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

-

Sterile filter the conjugate before adding to cell culture medium.

The final concentration of 1-¹³C-palmitate and the labeling duration are critical parameters that need to be optimized for each experimental system. A typical starting point for cell culture experiments is 50-100 µM 1-¹³C-palmitate for 1-6 hours.

Sample Preparation for Mass Spectrometry

The accuracy of your results hinges on the rapid and complete quenching of metabolic activity and efficient extraction of target metabolites.

Protocol: Metabolite Extraction from Adherent Cells

-

Aspirate the culture medium containing the tracer.

-

Quickly wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

-

Immediately add a sufficient volume of ice-cold extraction solvent (e.g., 80% methanol) to the culture plate.

-

Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Incubate on ice for 15-20 minutes to ensure complete extraction.

-

Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube for analysis.

Note on Contamination: Palmitate is a common contaminant from plastics. To avoid artificially high background signals, use glass consumables whenever possible or pre-rinse plasticware with methanol.

Visualization of the Experimental Workflow

Caption: A generalized workflow for 1-¹³C-palmitate tracer experiments.

Analytical Methodology: Unmasking the ¹³C-Signature with Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical workhorse for ¹³C-tracer studies due to its high sensitivity, selectivity, and ability to resolve isotopologues.

Liquid Chromatography

Reverse-phase chromatography is typically employed for the separation of acyl-CoAs and TCA cycle intermediates. The choice of column and mobile phases is critical for achieving good peak shape and separation.

Tandem Mass Spectrometry

A triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode is commonly used for targeted quantification of labeled metabolites. This involves monitoring a specific precursor-to-product ion transition for each analyte, which provides high specificity.

Table 1: Example LC-MS/MS Parameters for Key Metabolites

| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Palmitoyl-CoA (unlabeled) | 1004.6 | 497.2 | Positive |

| 1-¹³C-Palmitoyl-CoA | 1005.6 | 498.2 | Positive |

| Acetyl-CoA (unlabeled) | 810.1 | 303.1 | Positive |

| 1-¹³C-Acetyl-CoA | 811.1 | 304.1 | Positive |

| Citrate (unlabeled) | 191.0 | 111.0 | Negative |

| ¹³C-Citrate (M+1) | 192.0 | 112.0 | Negative |

Note: These are example values and should be optimized for the specific instrument and method.

Visualization of the Analytical Pathway

Caption: The flow of the ¹³C label from 1-¹³C-palmitate into the TCA cycle.

Data Analysis and Interpretation: From Raw Data to Biological Insight

The ultimate goal of a tracer experiment is to translate raw mass spectrometry data into meaningful biological insights.

Isotopic Enrichment Calculation

The first step is to calculate the isotopic enrichment of each metabolite. This is the fraction of the metabolite pool that is labeled with ¹³C. This requires correcting for the natural abundance of ¹³C.

Metabolic Flux Analysis

Metabolic flux analysis (MFA) uses the isotopic labeling data, along with a stoichiometric model of the metabolic network, to calculate the rates of intracellular reactions. Several software packages are available for MFA, including INCA and FreeFlux.

Interpreting the Data: A Case Study in Drug Development

Consider a hypothetical drug candidate designed to inhibit a key enzyme in the beta-oxidation pathway. A 1-¹³C-palmitate tracer study could be used to assess its efficacy.

Table 2: Hypothetical Results of a Drug Efficacy Study

| Condition | ¹³C Enrichment in Acetyl-CoA | ¹³C Enrichment in Citrate |

| Vehicle Control | 25% | 15% |

| Drug X (1 µM) | 10% | 6% |

In this example, treatment with Drug X leads to a significant decrease in the ¹³C enrichment of both acetyl-CoA and citrate derived from 1-¹³C-palmitate. This provides strong evidence that the drug is effectively inhibiting beta-oxidation and reducing the flux of fatty acid-derived carbons into the TCA cycle.

Conclusion: A Powerful Tool for Metabolic Research and Drug Discovery

The 1-¹³C-palmitate tracer is a powerful and versatile tool for the quantitative analysis of fatty acid beta-oxidation. By providing a dynamic readout of metabolic flux, it offers insights that cannot be obtained from static metabolomic measurements alone. When combined with rigorous experimental design, state-of-the-art mass spectrometry, and sophisticated data analysis, this approach can provide invaluable information for basic research and for the development of novel therapeutics targeting metabolic diseases. The principles and protocols outlined in this guide provide a solid foundation for researchers to confidently and effectively implement this technology in their own laboratories.

References

-

Merrill, A. H., Sullards, M. C., Allegood, J. C., Kelly, S., & Wang, E. (2005). Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry. Journal of Lipid Research, 46(8), 1733–1742. [Link]

-

Buescher, J. M., Antoniewicz, M. R., Boros, L. G., & Burgess, S. C. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189–201. [Link]

-

Siegelin, M. D. (2022). A graphic illustrates the palmitic acid carbon tracing in the TCA cycle. In Metabolomics: Methods and Protocols. IntechOpen. [Link]

-

Chen, S., Li, J., Schleicher, E., Weigert, C., & Xu, G. (2018). 13C-labelled palmitate and metabolomics/lipidomics analyses reveal the fate of free fatty acids in fasting mice. Scientific Reports, 8(1), 1–12. [Link]

-

Mittendorfer, B. (2011). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Journal of Lipid Research, 52(12), 2137–2148. [Link]

-

TCA cycle labeling by [1-¹³C]acetate. (n.d.). ResearchGate. Retrieved from [Link]

-

Sun, L., & Jensen, M. D. (2010). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Journal of Chromatography B, 878(30), 3135–3140. [Link]

-

Malarvannan, M., Naik, S. B. T., Vyomika, G., & Paul, D. (2022). Tracer-based lipidomics enables the discovery of disease-specific candidate biomarkers in mitochondrial β-oxidation disorders. Talanta, 238, 123035. [Link]

-

Carta, G., Murru, E., Banni, S., & Manca, C. (2017). Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications. Frontiers in Physiology, 8, 902. [Link]

-

Young, J. D. (2014). INCA: A computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics, 30(9), 1334–1335. [Link]

-

Microbe Notes. (2023, October 16). Beta Oxidation of Fatty Acid: Steps, Uses, Diagram. [Link]

-

Cui, C., Wang, Y., & Li, Z. (2023). FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis. ACS Synthetic Biology, 12(9), 2749–2756. [Link]

-

Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]

-

Hui, S., Ghergurovich, J. M., Morscher, R. J., Jang, C., Teng, X., Lu, W., ... & Rabinowitz, J. D. (2017). Glucose feeds the TCA cycle via circulating lactate. Nature, 551(7678), 115–118. [Link]

-

Turner, S. M., Cocuron, J. C., Alonso, A. P., & Kougentakis, C. (2016). Inaccurate quantitation of palmitate in metabolomics and isotope tracer studies due to plastics. Metabolomics, 12(8), 1-8. [Link]

Technical Guide: Potassium Palmitate (1-13C) – Characterization & Application

Executive Summary

Potassium Palmitate 1-13C (C16:0) is a stable isotope-labeled fatty acid salt used primarily to trace lipid metabolism, specifically

Part 1: Physicochemical Characterization

Molecular Weight & Formula

Accurate stoichiometry is vital for metabolic flux analysis (MFA). Researchers often conflate the free acid MW with the salt MW, leading to concentration errors.

| Parameter | Unlabeled Potassium Palmitate | 1-13C Potassium Palmitate |

| Chemical Formula | ||

| Monoisotopic Mass | 294.196 Da | 295.199 Da |

| Average Mol.[1] Weight | 294.51 g/mol | 295.52 g/mol |

| CAS Number | 2624-31-9 (Unlabeled) | 201612-58-0 (Labeled) |

| Appearance | White crystalline powder | White crystalline powder |

Critical Note on Weighing: When adapting protocols designed for Sodium Palmitate (MW ~279 g/mol ) or free Palmitic Acid (MW ~256 g/mol ), you must recalculate the mass required to achieve the same molarity using the Potassium Palmitate 1-13C MW (295.52 g/mol ).

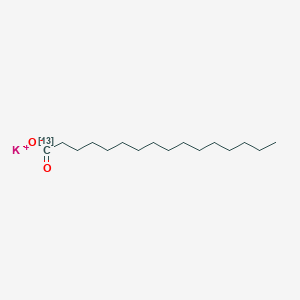

Structural Visualization

The Carbon-13 label is located at the carboxyl group (C1). This position is critical because during the first cycle of

Figure 1: Structural representation of Potassium Palmitate 1-13C, highlighting the specific labeling position at the hydrophilic head.

Part 2: Isotopic Purity & Enrichment Analysis

Defining Purity

Commercial standards typically guarantee

Mass Spectrometry Verification (GC-MS / LC-MS)

To validate isotopic purity before experimentation, Mass Spectrometry is the gold standard.

-

Method: Negative Ion Mode (LC-MS) or derivatization to methyl ester (GC-MS).

-

Observation:

-

Unlabeled (M): Dominant peak at m/z 255.2 (Palmitate anion).

-

Labeled (M+1): Dominant peak at m/z 256.2.

-

-

Calculation:

Proton Decoupled 13C-NMR

While MS measures mass shift, NMR confirms position.

-

Signal: A highly enhanced singlet peak at ~184 ppm (carboxyl carbon region) confirms the label is exclusively at C1.

Part 3: Preparation Protocol (The BSA Complex)

The Challenge: Potassium palmitate is a soap.[2] In aqueous culture media (pH 7.4), it forms micelles at concentrations >20-50

Reagents

-

Potassium Palmitate 1-13C (Solid)

-

Ultra-Fatty Acid-Free BSA (Lyophilized powder)

-

150 mM NaCl solution (Saline)

Step-by-Step Workflow

Note: This protocol is adapted from the "Seahorse" standard but corrected for Potassium Palmitate MW.

-

Prepare BSA Vehicle (Pre-warm):

-

Dissolve BSA in 150 mM NaCl to a concentration of 0.17 mM (approx 11.3 g/L).

-

Stir at 37°C . Do not overheat BSA or it will denature.

-

-

Solubilize Potassium Palmitate (The "Hot" Step):

-

Weigh Potassium Palmitate 1-13C to achieve a 1 mM final concentration (when mixed).

-

Dissolve in 150 mM NaCl at 70°C .

-

Observation: The solution must turn from cloudy to optically clear . If it remains cloudy, the lipids are not fully dissolved (micelles).

-

-

Conjugation (The Critical Mix):

-

Finalization:

-

Stir at 37°C for 1 hour.

-

Adjust pH to 7.4 using dilute NaOH or HCl.

-

Filter Sterilize: Use a 0.22

m PES membrane. Do not use nitrocellulose (binds proteins).

-

Figure 2: The temperature-dependent conjugation workflow. Maintaining the 70°C/37°C differential is critical to prevent precipitation.

Part 4: Metabolic Tracing Applications

Beta-Oxidation Flux

When cells utilize Potassium Palmitate 1-13C:

-

Uptake: Enters cell via CD36/FATP.

-

Activation: Converted to Palmitoyl-CoA (1-13C).

-

Transport: Enters mitochondria via CPT1.

-

-Oxidation: The C1 label is cleaved in the first turn of the spiral.

-

Output:

C-Acetyl-CoA + C14-Acyl-CoA. -

Detection: The

C label enters the TCA cycle, appearing as citrate (M+1) or CO2 (if using respiratory analysis).

-

Data Interpretation Table[7][8]

| Metabolite Detected | Mass Shift | Metabolic Meaning |

| Palmitate (Intracellular) | M+1 | Total uptake of tracer. |

| Acetyl-CoA | M+1 | Product of |

| Citrate | M+1 | Entry of Acetyl-CoA into TCA cycle. |

| Malate/Fumarate | M+1 / M+2 | Propagation through TCA cycle. |

References

-

PubChem. (2025).[1] Potassium Palmitate Compound Summary. National Library of Medicine.[1] [Link]

-

Wolfe, R. R., et al. (1980).[7] "Measurement of plasma free fatty acid turnover and oxidation using [1-13C]palmitic acid." Biological Mass Spectrometry. [Link][7]

-

Agilent Technologies. (2020). Preparation of Bovine Serum Albumin (BSA)-Conjugated Palmitate for Seahorse XF Assays. [Link]

-

Ecker, J., et al. (2012). "Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry." Journal of Lipid Research. [Link][7]

Sources

- 1. Potassium Palmitate | C16H31KO2 | CID 23676743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. isotope.com [isotope.com]

- 3. researchgate.net [researchgate.net]

- 4. Palmitate lipotoxicity is closely associated with the fatty acid-albumin complexes in BV-2 microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wklab.org [wklab.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Sci-Hub. Measurement of plasma free fatty acid turnover and oxidation using [1-13C]palmitic acid / Biological Mass Spectrometry, 1980 [sci-hub.box]

Introduction: The Power of Stable Isotopes in Metabolic Research

An In-Depth Technical Guide to 1-¹³C Palmitate in Lipidomics and Metabolomics Research

In the intricate landscape of cellular metabolism, lipids are central players, acting as energy reservoirs, structural components of membranes, and potent signaling molecules. Understanding the dynamics of lipid metabolism—how fatty acids are acquired, synthesized, stored, and catabolized—is paramount in fields ranging from basic biology to drug development for metabolic diseases like obesity, diabetes, and cancer.[1][2] Static measurements of lipid concentrations provide a snapshot, but to truly comprehend the system's function and dysfunction, we must measure metabolic flux—the rate of turnover of molecules through a metabolic pathway.

Stable isotope tracers, non-radioactive atoms with additional neutrons, have become indispensable tools for this purpose.[1][3] Unlike their radioactive counterparts, they are safe for human studies and allow for the simultaneous, high-precision measurement of both the labeled tracer and the unlabeled endogenous compound (tracee) using mass spectrometry.[4] Among these tracers, ¹³C-labeled fatty acids are particularly powerful for dissecting lipid metabolism. This guide focuses on one of the most fundamental and widely used of these tools: 1-¹³C palmitate.

Palmitic acid (16:0) is the most common saturated fatty acid in animals and a precursor for the synthesis of other fatty acids.[5] 1-¹³C palmitate is a palmitic acid molecule where the carbon atom at the carboxyl group (position 1) is replaced with a heavy ¹³C isotope.[6] This specific labeling provides a unique window into several key metabolic processes, allowing researchers to trace the fate of exogenous palmitate as it is taken up by cells and integrated into the metabolic network.

Part 1: Core Principles of 1-¹³C Palmitate Tracing

The utility of 1-¹³C palmitate stems from the predictable fate of its labeled carbon atom upon entering cellular metabolism. Understanding this journey is key to designing and interpreting experiments correctly.

The Causality of the Label's Path:

-

Activation: Upon entering a cell, 1-¹³C palmitate is activated to its acyl-CoA derivative, 1-¹³C palmitoyl-CoA. This step is essential for all subsequent metabolic transformations.

-

Mitochondrial Beta-Oxidation (FAO): When destined for energy production, 1-¹³C palmitoyl-CoA enters the mitochondria. The very first cycle of beta-oxidation cleaves the bond between the alpha and beta carbons, releasing the original carboxyl carbon as part of an acetyl-CoA molecule. This generates ¹³C-acetyl-CoA . The remaining 14-carbon fatty acyl-CoA (myristoyl-CoA) is no longer labeled.

-

TCA Cycle Entry: The ¹³C-acetyl-CoA (containing two carbons, one of which is labeled) condenses with oxaloacetate to form citrate in the tricarboxylic acid (TCA) cycle. This introduces the ¹³C label into the pool of TCA cycle intermediates, allowing for the measurement of fatty acid oxidation flux.[2]

-

Esterification into Complex Lipids: Alternatively, the activated 1-¹³C palmitoyl-CoA can be used as a substrate for esterification, incorporating the entire labeled fatty acid into complex lipids such as triglycerides (TAGs) for storage or phospholipids (e.g., phosphatidylcholine, PC) for membrane synthesis.[7][8]

By using mass spectrometry to measure the incorporation of the ¹³C atom into these downstream molecules, we can quantify the relative activity of these competing pathways.

Metabolic Fate of 1-¹³C Palmitate

Caption: A generalized workflow for stable isotope tracing experiments.

Protocol 1: In Vitro Labeling of Cultured Cells

This protocol outlines a standard procedure for tracing 1-¹³C palmitate in adherent cell cultures. The core principle is to replace the standard growth medium with a medium containing the tracer and then measure its incorporation over time.

Expert Insight: Fatty acids are hydrophobic and require a carrier protein, like bovine serum albumin (BSA), for efficient delivery to cells in culture. The molar ratio of fatty acid to BSA is a critical parameter that can affect uptake rates.

Step-by-Step Methodology:

-

Preparation of Labeled Medium:

-

Prepare a stock solution of 1-¹³C palmitate (e.g., in ethanol).

-

Prepare a solution of fatty-acid-free BSA in serum-free culture medium.

-

Slowly add the 1-¹³C palmitate stock to the BSA solution while stirring to create a BSA-conjugated tracer solution. A typical final concentration might be 100-200 µM palmitate.

-

Warm the final labeled medium to 37°C.

-

-

Cell Culture and Labeling:

-

Plate cells and grow them to the desired confluency (typically 70-80%).

-

Aspirate the standard growth medium from the cell culture plates.

-

Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed, BSA-conjugated 1-¹³C palmitate medium to the cells.

-

Incubate for the desired time course (e.g., 0, 1, 4, 8, 24 hours).

-

-

Metabolic Quenching and Extraction:

-

To halt all enzymatic activity instantly, aspirate the labeling medium and immediately wash the cells with ice-cold PBS.

-

Add a pre-chilled (-20°C or -80°C) extraction solvent, such as 80:20 methanol:water or a biphasic system like methyl tert-butyl ether (MTBE)/methanol/water, directly to the plate. [1] * Scrape the cells into the solvent.

-

Collect the cell lysate and proceed with the chosen lipid/metabolite extraction protocol (e.g., Folch or Bligh-Dyer for lipids).

-

-

Sample Preparation for Analysis:

-

Dry the extracted lipid/metabolite fraction under a stream of nitrogen.

-

Reconstitute the sample in an appropriate solvent for mass spectrometry analysis (e.g., acetonitrile/isopropanol).

-

Protocol 2: In Vivo Tracer Infusion in Animal Models

This protocol describes a constant infusion method to achieve an isotopic steady state in the bloodstream, allowing for the calculation of metabolic flux. [4] Expert Insight: Achieving a true isotopic steady state is crucial for applying steady-state flux equations. This is verified by collecting multiple blood samples toward the end of the infusion period and confirming that the tracer enrichment in the plasma has reached a stable plateau.

Step-by-Step Methodology:

-

Animal Preparation:

-

Fast the animal overnight to ensure a metabolic steady state where endogenous fat stores are being utilized. [9] * Anesthetize the animal and place catheters in appropriate blood vessels (e.g., jugular vein for infusion, carotid artery for sampling) for uninhibited access.

-

-

Tracer Preparation and Infusion:

-

Prepare a sterile solution of 1-¹³C palmitate bound to albumin suitable for intravenous infusion.

-

Begin a continuous infusion of the tracer using a syringe pump at a predetermined rate.

-

-

Sample Collection:

-

Collect a baseline blood sample before the infusion begins (t=0).

-

Collect arterial blood samples at timed intervals throughout the infusion (e.g., every 30 minutes for 2-3 hours).

-

For breath analysis, place the animal in a metabolic chamber to collect expired air for ¹³CO₂ measurement. [6] * At the end of the experiment, collect tissues of interest (e.g., liver, muscle, adipose) and immediately freeze-clamp them in liquid nitrogen to halt metabolism.

-

-

Sample Processing:

-

Separate plasma from blood samples.

-

Extract lipids and metabolites from plasma and tissue homogenates using established protocols.

-

Part 4: Analysis and Interpretation

The final and most critical phase is the analysis of the labeled samples and the interpretation of the resulting data. Mass spectrometry is the core analytical technology.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for both lipidomics and metabolomics. LC separates the complex mixture of molecules, and the mass spectrometer detects the mass-to-charge ratio of each molecule. The ¹³C atom increases the mass of palmitate and any metabolite containing it by approximately one Dalton. [10]High-resolution instruments can resolve the isotopologue distribution (M+0, M+1, M+2, etc.) for each compound, which is essential for flux analysis. [1][11]* Gas Chromatography-Mass Spectrometry (GC-MS): Often used for the analysis of smaller, more volatile metabolites or for fatty acids after they have been converted to fatty acid methyl esters (FAMEs). [4] Interpreting the Data:

The key output of a tracer experiment is the isotopic enrichment, often expressed as Mole Percent Excess (MPE) or Tracer-to-Tracee Ratio (TTR). [6]

-

MPE of a product metabolite: Indicates the fraction of that metabolite pool that was newly synthesized from the tracer during the experiment.

-

Fractional Contribution: By comparing the enrichment of a precursor (e.g., plasma palmitate) to a product (e.g., a specific triglyceride), one can calculate the fractional contribution of that precursor to the product pool.

-

Metabolic Flux: Under steady-state conditions, the rate of appearance (Ra) of a metabolite can be calculated using the enrichment data and the tracer infusion rate. This provides a quantitative measure of pathway activity (e.g., µmol/kg/min). [6] Interpreting labeling patterns requires a solid understanding of metabolic networks. [12]For instance, observing ¹³C enrichment in tissue triglycerides confirms the uptake and esterification of plasma-derived palmitate. Observing ¹³C in expired CO₂ confirms its complete oxidation. By carefully designing experiments and applying these analytical principles, 1-¹³C palmitate serves as a powerful and precise tool to illuminate the complex dynamics of lipid metabolism in health and disease.

References

-

Title: ¹³C-labelled palmitate and metabolomics/lipidomics analyses reveal the fate of free fatty acids in fasting mice Source: ResearchGate (Preprint) URL: [Link]

-

Title: An overview of methods using 13C for improved compound identification in metabolomics and natural products Source: Frontiers in Plant Science URL: [Link]

-

Title: Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos Source: Metabolites (via PubMed Central) URL: [Link]

-

Title: ¹³C-Isotope Tracing Structural Lipidomics for Resolving Phospholipid Metabolism Dynamics in Human Breast Cancer Cells Source: Analytical Chemistry (ACS Publications) URL: [Link]

-

Title: Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography–Mass Spectrometry Source: Endocrinology (Oxford Academic) URL: [Link]

-

Title: ¹³C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer Source: bioRxiv URL: [Link]

-

Title: Tracing lipid metabolism: the value of stable isotopes Source: Journal of Endocrinology URL: [Link]

-

Title: Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo Source: Journal of Lipid Research (via PubMed Central) URL: [Link]

-

Title: Stable Isotopes for Tracing Cardiac Metabolism in Diseases Source: Frontiers in Cardiovascular Medicine URL: [Link]

-

Title: ¹³C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells Source: Scientific Reports (via PubMed Central) URL: [Link]

-

Title: Stable isotope analysis of dynamic lipidomics Source: University of Southampton Institutional Repository URL: [Link]

-

Title: A roadmap for interpreting 13C metabolite labeling patterns from cells Source: Current Opinion in Biotechnology (via PubMed Central) URL: [Link]

-

Title: Metabolic Pathway Confirmation & Discovery By ¹³C-Labeling Source: JoVE (YouTube) URL: [Link]

-

Title: Isotope Labeling in Metabolomics and Fluxomics Source: Charles Evans (YouTube) URL: [Link]

-

Title: Intro to 13C MFA Source: Aditya Kunjapur (YouTube) URL: [Link]

-

Title: ¹³C-labelled palmitate and metabolomics/lipidomics analyses reveal the fate of free fatty acids in fasting mice Source: Diabetologia URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. joe.bioscientifica.com [joe.bioscientifica.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Thieme E-Journals - Diabetologie und Stoffwechsel / Abstract [thieme-connect.com]

- 10. youtube.com [youtube.com]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 12. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Determination of Potassium Palmitate 1-13C Critical Micelle Concentration (CMC)

Executive Summary

This guide details the physicochemical principles and experimental protocols for determining the Critical Micelle Concentration (CMC) of Potassium Palmitate (K-Pam) using 1-13C isotopic labeling .

While traditional methods (conductivity, surface tension) are effective for bulk characterization, they often fail to provide structural insight at the molecular level. Using 1-13C labeled palmitate allows researchers to utilize Nuclear Magnetic Resonance (NMR) to probe the specific electrostatic environment of the carboxylate headgroup. This method is particularly valuable in drug delivery applications where K-Pam serves as a permeation enhancer or liposomal stabilizer.

Key Technical Constraint: Potassium palmitate has a high Krafft temperature (~35–40°C). All experimental determinations must occur above this threshold to measure micellization rather than solubility limits.

Part 1: Physicochemical Fundamentals

The Molecule: Potassium Palmitate[1][2]

-

Structure:

-

Chain Length: C16 (Hexadecanoic acid salt).[1]

-

Nature: Anionic surfactant.[2]

-

Isotopic Label: The Carbon-13 atom is incorporated at the C1 position (carboxylate headgroup). This is the sensor moiety.

The Thermodynamic Trap: Krafft Temperature

Unlike shorter-chain surfactants (e.g., SDS, C12), C16 soaps exhibit complex phase behavior at room temperature.

-

Krafft Point (

): The temperature at which the solubility of the monomer equals the CMC. -

Implication: Below

, K-Pam exists as a hydrated crystal suspension (coagel). Micelles cannot form. -

Operational Rule: All CMC determinations for K-Pam must be conducted at

to ensure the system is in the micellar phase.

The 13C-NMR Advantage

The chemical shift (

-

Monomer State: The carboxylate headgroup is fully hydrated by bulk water.

-

Micellar State: The headgroup exists at the Stern layer (micelle-water interface), experiencing a different hydration shell and counter-ion density.

-

Result: A measurable change in chemical shift (

) occurs at the CMC transition.

Part 2: Experimental Protocol

Reagents & Equipment[5][6][7]

-

Surfactant: Palmitic acid-1-13C (99 atom % 13C).

-

Base: Potassium Hydroxide (KOH), 1M standard solution (in

for NMR lock). -

Solvent: Deuterium Oxide (

, 99.9%). -

Buffer: Phosphate or Borate buffer (pH 9.5–10.5) prepared in

. Note: pH must be > pKa (~8.5) to prevent protonation into insoluble fatty acid. -

Instrument: NMR Spectrometer (500 MHz recommended; 13C probe).

Workflow Visualization

The following diagram outlines the critical path for sample preparation, highlighting the temperature control checkpoints.

Figure 1: Critical path for K-Pam micelle preparation. Note the mandatory heating steps (Red/Yellow nodes) to avoid crystallization.

Step-by-Step Methodology

-

Stock Solution Preparation (20 mM):

-

Weigh 1-13C Palmitic acid.

-

Add equimolar KOH in

(plus 5% excess to ensure full deprotonation). -

Heated Dissolution: Heat the mixture to 60°C in a water bath. Vortex until the solution is optically clear. Do not proceed if the solution is cloudy.

-

-

Serial Dilution:

-

Prepare a series of dilutions ranging from 0.5 mM to 15 mM.

-

Critical: Keep all vials in a heating block at 50°C during the dilution process. If samples cool to RT, they will precipitate.

-

-

NMR Acquisition:

-

Pre-heat the NMR probe to 50°C (323 K) .

-

Insert sample and allow 5 minutes for thermal equilibration.

-

Acquire 1D proton-decoupled 13C spectra.

-

Reference spectra to an internal standard (e.g., TSP) or the terminal methyl group (though the C1 shift is often self-referencing relative to the plateau).

-

Part 3: CMC Determination & Data Analysis

The Observable Phenomenon

Upon micellization, the 1-13C signal will shift. The observed chemical shift (

Where

Data Processing Steps

-

Plot Data: Plot

(y-axis) vs. Inverse Concentration ( -

Identify Regressions:

-

Region 1 (Premicellar): Constant chemical shift (monomer only).

-

Region 2 (Post-micellar): Curvilinear change as the micelle fraction increases.

-

-

Intersection: The intersection of the linear regression of the low-concentration data and the tangent of the high-concentration curve indicates the CMC.

Reference Data: Expected Values

The following table summarizes expected parameters for Potassium Palmitate at elevated temperatures.

| Parameter | Value Range | Conditions | Notes |

| CMC | 2.0 – 4.5 mM | 50°C, Low Salt | Decreases with added salt. |

| Krafft Temp | 35 – 42°C | pH > 10 | Solid-to-Micelle transition point. |

| 13C Shift ( | ~184 ppm | Carboxyl (C1) | Shifts ~0.2-0.5 ppm upon micellization. |

| pH Requirement | > 9.5 | Aqueous | Prevents fatty acid precipitation. |

Part 4: Mechanistic Signaling Pathway

Understanding the equilibrium is vital for interpreting the NMR data. The following diagram illustrates the dynamic equilibrium detected by the isotope.

Figure 2: The fast-exchange equilibrium between monomer and micelle states detected by the 13C probe.

References

-

Stafford, R. E., et al. (1989). "13C NMR determination of the critical micelle concentration of fatty acid salts." Journal of Colloid and Interface Science. Link

-

Kanicky, J. R., & Shah, D. O. (2002). "Effect of Degree of Ionization on the Krafft Temperature of Fatty Acid Solutions." Langmuir. Link

-

BenchChem. "Potassium Palmitate Physicochemical Properties." BenchChem Technical Data. Link

-

Oregon State University. "13C NMR Chemical Shift Tables." OSU Chemistry Dept. Link

Sources

Methodological & Application

High-Fidelity Preparation of BSA-Conjugated Potassium [1-13C]Palmitate

Application Note: AN-MET-013

Abstract & Scientific Rationale

In metabolic flux analysis (MFA) and fatty acid oxidation (FAO) studies, the delivery mechanism of lipids is as critical as the isotopic label itself. Free fatty acids (FFAs) are insoluble in aqueous media and form micelles that are toxic to cells. To mimic physiological transport, [1-13C]Palmitate must be non-covalently conjugated to Bovine Serum Albumin (BSA).

While many standard protocols (e.g., Seahorse XF) utilize Sodium Palmitate, this protocol specifically details the preparation of Potassium Palmitate . Potassium salts of fatty acids generally exhibit a lower Krafft point (the temperature at which micelle formation becomes soluble) compared to their sodium counterparts. This results in a conjugate with superior stability and reduced precipitation risk during the critical cooling phases of cell treatment.

Target Output: 5 mM [1-13C]Palmitate conjugated to BSA (Fatty Acid Free) at a 6:1 molar ratio.

Critical Materials & Reagents

| Reagent | Grade/Specification | Purpose |

| [1-13C]Palmitic Acid | >99% Isotopic Enrichment | Metabolic Tracer (Substrate) |

| BSA | Fatty Acid Free (FAF) , Low Endotoxin | Physiological Carrier. Standard BSA contains endogenous lipids that dilute the label. |

| Potassium Hydroxide (KOH) | 0.1 M Standardized Solution | Saponification agent (converts acid to K-salt). |

| Water | Ultrapure, Tissue Culture Grade | Solvent. |

| Filters | 0.22 µm PES (Polyethersulfone) | Sterilization (Low protein binding). |

Equipment Prerequisites

-

Water bath set to 37°C (for BSA).

-

Heat block or water bath set to 70°C (for Palmitate).[1][2][3]

-

Temperature-controlled magnetic stir plate.

-

Glass vials (Avoid plastic for the initial palmitate melting; FFAs stick to plastic).[4]

Pre-Computation: The Molar Ratio Logic

Achieving the correct molar ratio is the most common failure point. A 6:1 ratio (Palmitate:BSA) is the industry standard for "loading" cells to maximize FAO signal, whereas a 3:1 ratio mimics physiological baseline conditions.

Constants:

-

MW of [1-13C]Palmitic Acid

257.4 g/mol (Standard Palmitate is 256.4; +1 for 13C). -

MW of BSA

66,430 g/mol .

Target Calculation (for 20 mL final volume of 5 mM Conjugate):

-

Total Palmitate moles:

. -

Mass of [1-13C]Palmitate:

. -

BSA Moles (for 6:1 ratio):

. -

Mass of BSA:

(or

Expert Insight: Always calculate based on the exact isotopic molecular weight provided on your specific lot's Certificate of Analysis.

Step-by-Step Protocol

Phase 1: Saponification (Preparation of K-Palmitate)

Objective: Convert hydrophobic palmitic acid into water-soluble potassium palmitate.

-

Weigh 25.7 mg of [1-13C]Palmitic Acid into a small glass scintillation vial.

-

Add 1.0 mL of 0.1 M KOH .

-

Note: This yields a slight excess of base to ensure complete deprotonation.

-

-

Add 1.0 mL of Ultrapure Water (Total volume ~2 mL).

-

Cap tightly and place in the 70°C heat block.

-

Vortex every 5 minutes.

-

Checkpoint: The solution must turn from cloudy/particulate to crystal clear . This usually takes 15–20 minutes. If oil droplets persist, the saponification is incomplete.

Phase 2: BSA Preparation

Objective: Prepare the carrier solution without denaturing the protein.

-

Measure 16 mL of Ultrapure Water (leaving room for the palmitate addition).

-

Add 1.107 g of FAF-BSA .

-

Do not vortex BSA. Allow it to dissolve by gentle stirring or rocking at room temperature, then place in the 37°C water bath.

-

Once dissolved, ensure the BSA solution is fully equilibrated to 37°C.

-

Critical: If the BSA is cold when the hot palmitate hits it, the palmitate will instantly precipitate out of solution.

-

Phase 3: Conjugation (The Thermodynamic Critical Path)

Objective: Bind the fatty acid to the hydrophobic pockets of albumin.

-

Place the 37°C BSA solution on a stir plate (maintain warmth if possible).

-

Retrieve the 70°C Potassium Palmitate solution.

-

Slow Addition: Using a glass Pasteur pipette (pre-warmed if possible), add the hot palmitate solution to the stirring BSA dropwise .

-

Visual Cue: You may see a transient cloudiness where the drop hits, which should clear rapidly as it mixes.

-

-

Once all palmitate is added, rinse the palmitate vial with 1 mL of warm BSA solution and return it to the main beaker to ensure quantitative transfer.

-

Adjust final volume to 20 mL with warm water or PBS (if buffering is required immediately, though water is preferred for stock stability).

-

Cover and stir at 37°C for 30–60 minutes .

Phase 4: Filtration & Storage

-

While still warm, filter the solution through a 0.22 µm PES syringe filter into a sterile tube.

-

Why PES? Cellulose acetate or nylon can bind proteins or lipids, altering your calculated concentration.

-

-

Aliquot immediately into single-use volumes (e.g., 500 µL).

-

Store at -20°C . Avoid repeated freeze-thaw cycles.

Workflow Visualization

Figure 1: Critical path for K-Palmitate conjugation. Note the temperature convergence at the conjugation step.

Quality Control & Troubleshooting

| Observation | Diagnosis | Remediation |

| Solution is cloudy after filtration | Precipitation of Palmitate. | The BSA was likely too cold during mixing. Discard and restart. Re-heating rarely re-solubilizes the complex effectively. |

| Solution is clear but cells die | KOH toxicity or Ethanol residue. | If using the KOH method, ensure pH is adjusted to 7.4 if the volume of KOH was high. If using ethanol (alternative method), ensure final EtOH < 0.5%.[3][5] |

| Low FAO Signal | "Fatty Acid Free" BSA was not used. | Standard BSA contains lipids that compete with your 13C-tracer. Verify reagent grade. |

References

-

Agilent Technologies. Seahorse XF Palmitate-BSA FAO Substrate Preparation.[6] Retrieved from .

-

Cayman Chemical. BSA-13C16-Palmitate Saturated Fatty Acid Complex Product Information. Retrieved from .

-

Little, J. L., et al. (2020).[7] Quantification of Fatty Acid Oxidation in Primary Human Skeletal Myotubes.Methods in Molecular Biology .

-

ResearchGate Discussion. Solubility of Sodium vs Potassium Palmitate. Retrieved from .

Sources

13C-metabolic flux analysis using potassium palmitate 1-C-13

Application Note: Precision C-MFA of Fatty Acid Oxidation Using Potassium Palmitate 1- C

Tracer:Executive Summary

Fatty Acid Oxidation (FAO) is a critical bioenergetic pathway, particularly in oncology (e.g., glioblastoma, prostate cancer), cardiovascular disease, and metabolic syndrome. While respirometry (e.g., Seahorse XF) measures oxygen consumption, it cannot trace the fate of fatty acid carbons.

This guide details the use of Potassium Palmitate 1-

Critical Reagent Preparation: The BSA Conjugation

Expert Insight: The failure of most FAO experiments occurs before the cells are even treated. Palmitate is hydrophobic and cytotoxic in its free form. It must be conjugated to Fatty Acid-Free (FAF) Bovine Serum Albumin (BSA) in a precise molar ratio (typically 6:1 Palmitate:BSA) to mimic physiological transport and ensure cellular uptake via CD36/CPT1 transporters.

Protocol: Generation of 1 mM Palmitate-BSA Complex

Target: 1 mM Potassium Palmitate 1-

Materials:

-

Potassium Palmitate 1-

C (Solid) -

Ultra-Fatty Acid-Free BSA (Roche or Sigma)[1]

-

150 mM NaCl solution (sterile)

-

Water bath at 37°C and Heat block at 70°C

Step-by-Step:

-

Prepare BSA Vehicle (10%): Dissolve FAF-BSA in 150 mM NaCl to a final concentration of ~0.17 mM (approx. 11.3 mg/mL depending on MW). Crucial: Filter sterilize (0.22 µm) and keep this solution in a 37°C water bath. Do not overheat BSA or it will denature.

-

Solubilize Tracer: Weigh Potassium Palmitate 1-

C and dissolve in 150 mM NaCl to make a 10 mM stock . -

Heat Tracer: Place the palmitate stock in a 70°C heat block. Vortex frequently until the solution is clear. Note: Palmitate precipitates rapidly if cooled.[1]

-

Conjugation (The "Seahorse" Method):

-

Place the warm BSA solution (37°C) on a stir plate.

-

Using a pre-warmed glass pipette, slowly add the hot (70°C) palmitate solution to the stirring BSA in small aliquots.

-

Why? Adding all at once causes precipitation.

-

-

Equilibration: Stir the mixture at 37°C for 1 hour. The final solution should be clear.

-

Storage: Aliquot into glass vials (plastic binds fatty acids) and store at -20°C.

Experimental Design & Cell Culture

A. Metabolic Steady State vs. Isotopic Non-Stationary

For FAO analysis, Isotopic Non-Stationary MFA (INST-MFA) is often preferred due to the rapid turnover of TCA intermediates. However, a "pseudo-steady state" (incubation for 12–24 hours) is sufficient for calculating relative oxidation rates in many cancer lines.

B. Cell Culture Protocol[2][3][4][5][6]

-

Seeding: Seed cells (e.g., 500,000 cells/well in 6-well plates) in standard growth media.

-

Starvation (Optional but Recommended): 12 hours prior to labeling, switch to substrate-limited media (low glucose/glutamine, 1% FBS) to prime cells for FAO.

-

Labeling:

-

Wash cells 2x with PBS.

-

Add labeling media: DMEM (no glucose/glutamine/pyruvate) + 100 µM [1-

C]Palmitate-BSA . -

Note on Glucose: If you include glucose, you will see competition (Randle Cycle). For pure FAO flux, omit glucose. For physiological modeling, include 5 mM glucose but expect lower enrichment.

-

-

Incubation: Incubate for 2 to 24 hours depending on metabolic rate.

Sample Extraction & Derivatization (GC-MS Focus)

Trustworthiness Check: Metabolism stops only when enzymes are quenched. Slow harvesting destroys data.

-

Quenching: Remove media rapidly. Wash 1x with ice-cold saline (0.9% NaCl).

-

Extraction: Add 800 µL -80°C Methanol:Water (80:20) directly to the well. Scrape cells on dry ice.

-

Phase Separation: Transfer to tube. Add 400 µL Chloroform (optional, for lipid removal). Vortex. Centrifuge at 16,000 x g for 10 min at 4°C.

-

Drying: Transfer supernatant to a glass vial. Dry under nitrogen gas or SpeedVac.

-

Derivatization (MOX-TBDMS):

-

Step 1 (Oximation): Add 30 µL Methoxyamine-HCl (2% in pyridine). Incubate 90 min at 37°C. Protects keto groups on alpha-ketoglutarate and oxaloacetate.

-

Step 2 (Silylation): Add 70 µL MTBSTFA + 1% TBDMCS. Incubate 60 min at 70°C. Forms TBDMS derivatives, ideal for isotopomer analysis.

-

Data Analysis & Interpretation

The "Dilution Effect" of 1- C Palmitate

This is the most common error in interpretation.

-

Pathway: Palmitate (C16)

Beta-Oxidation -

Labeling: Only the first Acetyl-CoA (from the carboxyl end) carries the

C label (at position C1). The other 7 Acetyl-CoA molecules are unlabeled. -

Result: The maximum theoretical enrichment of the Acetyl-CoA pool entering the TCA cycle is 12.5% (1/8), assuming 100% of Acetyl-CoA comes from the tracer.

-

TCA Incorporation: [2]

-

Labeled Acetyl-CoA (M+1) + Oxaloacetate

Citrate. -

Citrate Isotopomer: You will primarily see M+1 Citrate . (Unlike U-

C Glucose which yields M+2 Citrate).

-

Data Table: Expected Mass Shifts (TBDMS Derivatives)

| Metabolite | Derivative Fragment (M-57) | Primary Label (from 1- | Interpretation |

| Acetyl-CoA | Not usually seen in GC | N/A | Inferred from Citrate/Malate |

| Citrate | m/z 459 | m/z 460 (M+1) | Entry of 1- |

| Glutamate | m/z 432 | m/z 433 (M+1) | Alpha-KG transamination |

| Succinate | m/z 289 | m/z 290 (M+1) | Forward TCA flux |

| Malate | m/z 419 | m/z 420 (M+1) | Forward TCA flux |

Visualization

Diagram 1: Experimental Workflow

Caption: End-to-end workflow for 13C-MFA using Palmitate. The conjugation step (Red) is the critical control point.

Diagram 2: Metabolic Pathway & Carbon Mapping

Caption: Pathway logic demonstrating the 1:7 dilution ratio inherent to 1-13C Palmitate tracers during Beta-Oxidation.

References

-

Agilent Technologies. "Preparation of BSA-Conjugated Palmitate for Cell-Based Assays." Seahorse Bioscience Protocols. Link

-

TeSlaa, T., et al. (2016). "Flux measurement of fatty acid oxidation in mammalian cells." Nature Protocols, 11, 1475–1497. Link

-

Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a beginner’s guide." Journal of Industrial Microbiology & Biotechnology, 42, 317–325. Link

-

Young, J. D., et al. (2011). "13C metabolic flux analysis of a non-model organism: The fatty acid metabolism of Yarrowia lipolytica." Metabolic Engineering, 13(6), 656-665. Link

Measuring fatty acid oxidation rates with 1-13C palmitate tracer